

Chemical and physical properties of Erythromycin A N-oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Erythromycin A N-oxide*

Cat. No.: *B15601334*

[Get Quote](#)

An In-depth Technical Guide to the Chemical and Physical Properties of **Erythromycin A N-oxide**

Abstract

Erythromycin A N-oxide is a significant metabolite and a minor analog of the macrolide antibiotic, Erythromycin A.[1][2] This document provides a comprehensive overview of the chemical and physical properties of **Erythromycin A N-oxide**, intended for researchers, scientists, and professionals in drug development. It covers its structural characteristics, physicochemical properties, synthesis, and biological relevance, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Chemical Properties

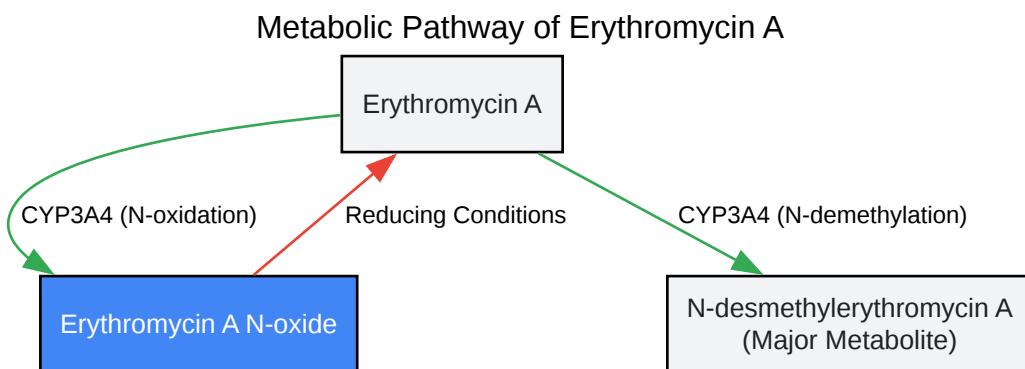
Erythromycin A N-oxide is formed by the oxidation of the tertiary amine on the desosamine sugar of Erythromycin A.[3] This modification alters the molecule's physicochemical properties. [3] It is also known as Erythromycin Impurity H in the European Pharmacopoeia.[4]

Property	Value	Source(s)
Molecular Formula	C37H67NO14	[1] [5] [6] [7] [8]
Molecular Weight	749.9 g/mol	[1] [6] [7]
CAS Number	992-65-4	[1] [2] [5] [6] [8]
IUPAC Name	(3R,4S,5S,6R,7R,9R,11R,12R, 13S,14R)-4-[(2,6-Dideoxy-3-C- methyl-3-O-methyl-alpha-L- ribo-hexopyranosyl)oxy]-14- ethyl-7,12,13-trihydroxy- 3,5,7,9,11,13-hexamethyl-6- [(3,4,6-trideoxy-3- dimethylamino-beta-D-xylo- hexopyranosyl)oxy]oxacyclotet- radecane-2,10-dione N-oxide	[5]
Synonyms	Erythromycin, N-oxide; Oxacyclotetradecane, erythromycin deriv.	[4]
InChI	InChI=1S/C37H67NO14/c1- 14-25- 37(10,45)30(41)20(4)27(39)18 (2)16-35(8,44)32(52-34- 28(40)24(38(11,12)46)15- 19(3)48- 34)21(5)29(22(6)33(43)50- 25)51-26-17-36(9,47- 13)31(42)23(7)49-26/h18- 26,28-32,34,40-42,44-45H,14- 17H2,1- 13H3/t18-,19-,20+,21+,22-,23+ ,24+,25-,26+,28-,29+,30-,31+, 32-,34+,35-,36-,37-/m1/s1	[6] [7]
InChIKey	LUIPOVCSQJTWHAB- RWJQBGPNSA-N	[6]

SMILES	C--INVALID-LINK-- =O)C)O[C@@@]2([H])C-- INVALID-LINK--(C)--INVALID- LINK---INVALID-LINK-- O2">C@@@H--INVALID-LINK-- (C)C--INVALID-LINK-- [6] [C@]1(C)O)C)=O)C">C@HO-- INVALID-LINK--C[C@@@H]3-- INVALID-LINK-- ([O-])C">C@@@([H]) [C@@@H]3O
--------	---

Physical Properties

The physical characteristics of **Erythromycin A N-oxide** are summarized below. It is typically supplied as a white solid and exhibits solubility in a range of common laboratory solvents.[\[1\]](#)[\[5\]](#)


Property	Value	Source(s)
Appearance	White solid / White Powder	[1] [5]
Solubility	Soluble in water, ethanol, methanol, DMF, and DMSO.	[1] [6]
Storage Conditions	-20°C	[1] [6]
Purity	>98% by HPLC	[1]
Source	Can be isolated from the fermentation broth of <i>Saccharopolyspora erythraea</i> .	[1] [2]

Synthesis and Biotransformation

Erythromycin A N-oxide can be formed through both synthetic chemical methods and enzymatic biotransformation.[\[3\]](#) In biological systems, its formation is a recognized metabolic process.[\[3\]](#)

Biotransformation

The primary metabolic pathway for Erythromycin A involves the Cytochrome P450 (CYP) family of enzymes, specifically the CYP3A4 isoform.^[3] While N-demethylation is the major metabolic route, N-oxidation also occurs, leading to the formation of **Erythromycin A N-oxide**.^[3] This metabolite can revert to the parent Erythromycin A under reducing conditions.^{[1][2]}

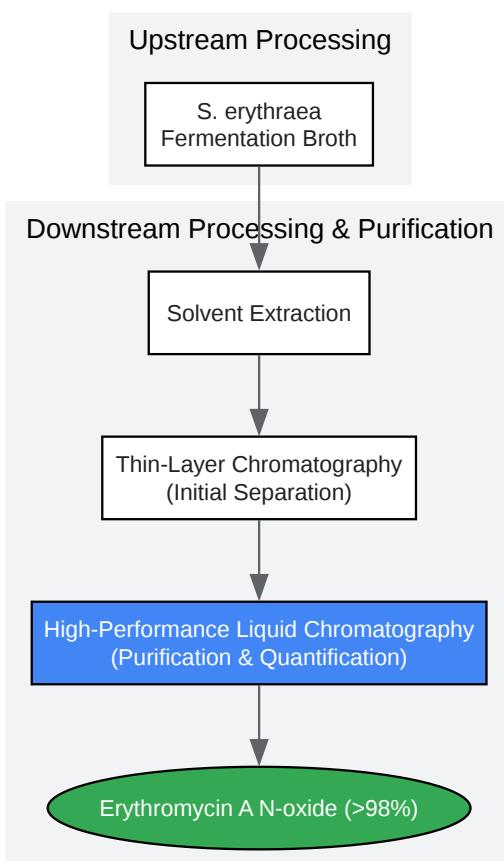
[Click to download full resolution via product page](#)

Biotransformation of Erythromycin A.

Chemical Synthesis

While detailed protocols for synthetic preparation were first established in the 1950s, specific contemporary methodologies are not extensively detailed in the provided search results.^{[1][2]} The process generally involves the controlled oxidation of the tertiary amine group on the desosamine sugar of Erythromycin A.

Experimental Protocols


Isolation from Fermentation Broth

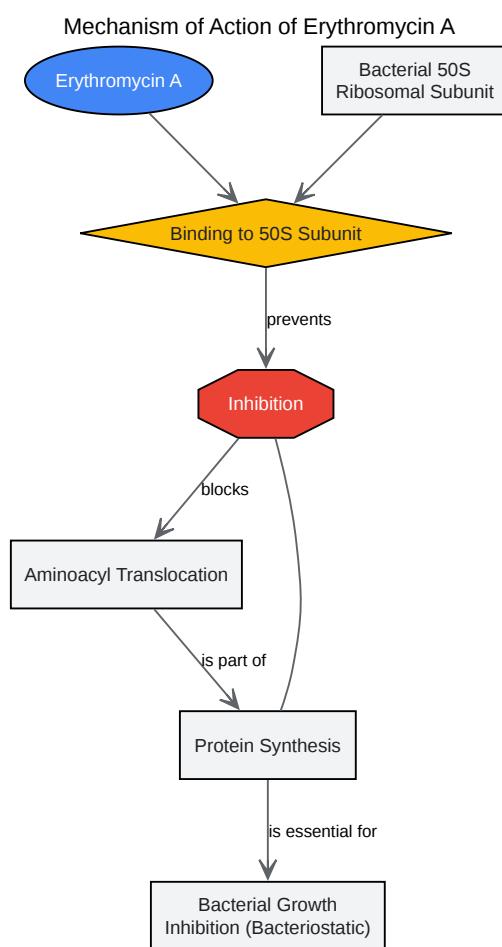
Beran M et al. (1991) described the isolation of **Erythromycin A N-oxide** from the fermentation broth of *Saccharopolyspora erythraea* using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).^[1]

- Extraction: The fermentation broth is first subjected to an appropriate extraction procedure to isolate the crude mixture of erythromycin and its analogs.
- Chromatographic Separation:

- TLC: Used for initial separation and identification.
- HPLC: Employed for purification and quantification, achieving a purity level of >98%.^[1] A typical HPLC method for related substances in erythromycin utilizes a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection around 215 nm.^[9]

General Isolation Workflow

[Click to download full resolution via product page](#)


Isolation of Erythromycin A N-oxide.

Biological Activity and Mechanism of Action

The biological activity of **Erythromycin A N-oxide** has not been extensively studied.^{[1][2]} However, its relationship to the parent compound, Erythromycin A, provides significant context.

Erythromycin A functions as a bacteriostatic antibiotic by inhibiting protein synthesis.[\[10\]](#)[\[11\]](#)[\[12\]](#) It binds to the 50S subunit of the bacterial ribosome, which interferes with aminoacyl translocation and stops the growth of the polypeptide chain.[\[6\]](#)[\[10\]](#) The dimethylamino group on the desosamine sugar is critical for this binding.[\[3\]](#) The conversion of this group to an N-oxide can lead to the inactivation of the drug.[\[3\]](#)

Erythromycin A N-oxide is also a known precursor in the synthesis of clarithromycin, a widely used semi-synthetic macrolide antibiotic.[3][6]

[Click to download full resolution via product page](#)

Inhibition of bacterial protein synthesis.

Conclusion

Erythromycin A N-oxide is a key metabolite and derivative of Erythromycin A, characterized by the N-oxidation of its desosamine sugar. This modification impacts its biological activity and

is a crucial consideration in both the metabolic study of erythromycin and in the quality control of its pharmaceutical preparations, where it may be present as an impurity.^[6] Its role as a precursor in the synthesis of other important antibiotics further underscores its significance in medicinal chemistry.^[6] Further research into the specific biological activities of **Erythromycin A N-oxide** could yield new insights into macrolide pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. toku-e.com [toku-e.com]
- 2. Erythromycin, N-oxide | 992-65-4 [chemicalbook.com]
- 3. Erythromycin A N-oxide | Benchchem [benchchem.com]
- 4. Erythromycin A N-Oxide | CAS 992-65-4 | LGC Standards [lgcstandards.com]
- 5. Erythromycin A N-oxide | CymitQuimica [cymitquimica.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Erythromycin A N-oxide | TRC-E653408-10MG | LGC Standards [lgcstandards.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Erythromycin - Wikipedia [en.wikipedia.org]
- 11. bocsci.com [bocsci.com]
- 12. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Chemical and physical properties of Erythromycin A N-oxide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601334#chemical-and-physical-properties-of-erythromycin-a-n-oxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com